3-ETHYL-5-ISOXAZOLECARBALDEHYDE
Overview
Description
3-ETHYL-5-ISOXAZOLECARBALDEHYDE is a heterocyclic organic compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol It is characterized by an oxazole ring substituted with an ethyl group at the 3-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHYL-5-ISOXAZOLECARBALDEHYDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-ETHYL-5-ISOXAZOLECARBALDEHYDE undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 3-Ethyl-1,2-oxazole-5-carboxylic acid.
Reduction: 3-Ethyl-1,2-oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
3-ETHYL-5-ISOXAZOLECARBALDEHYDE has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 3-ETHYL-5-ISOXAZOLECARBALDEHYDE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . The oxazole ring can participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
3-Methyl-1,2-oxazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
3-Phenyl-1,2-oxazole-5-carbaldehyde: Contains a phenyl group, leading to different chemical properties and reactivity.
3-Isopropyl-1,2-oxazole-5-carbaldehyde: Features an isopropyl group, affecting its steric and electronic characteristics.
Uniqueness: 3-ETHYL-5-ISOXAZOLECARBALDEHYDE is unique due to the presence of the ethyl group, which influences its reactivity and interactions compared to other similar compounds. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Ethyl-5-isoxazolecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 72591-56-1
- Molecular Weight : 135.16 g/mol
The isoxazole ring system contributes to the compound's biological activity, often enhancing its interaction with various biological targets.
Biological Activity Overview
This compound has been studied for its potential effects on several biological systems. Key areas of research include:
- Anticancer Activity : Several studies have indicated that isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways, such as the ERK MAPK pathway .
- Autophagy Modulation : Research indicates that compounds containing isoxazole moieties can modulate autophagy, a critical cellular process for maintaining homeostasis. For example, studies have demonstrated that certain isoxazole derivatives increase the levels of LC3-II, a marker for autophagic flux, suggesting that they may enhance autophagy in neuronal cells .
Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various isoxazole derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to the inhibition of key kinases involved in cell proliferation and survival pathways .
Study 2: Autophagy Induction
In another investigation focused on neurodegenerative diseases, researchers assessed the ability of this compound to activate autophagy in neuronal cells. The findings revealed that treatment with this compound resulted in a notable increase in autophagic vesicles and improved clearance of aggregated proteins, which are characteristic features of neurodegeneration .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may inhibit serine/threonine kinases involved in cancer progression. This inhibition disrupts signaling pathways essential for tumor growth and metastasis .
- Autophagic Flux Enhancement : By promoting autophagy, this compound helps in the degradation of dysfunctional cellular components, thereby protecting neuronal cells from stress-induced damage .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
3-ethyl-1,2-oxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5-3-6(4-8)9-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPZJXAUBJAZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558188 | |
Record name | 3-Ethyl-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72591-56-1 | |
Record name | 3-Ethyl-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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